4-Isopropoxyphenylboronic acid, hydrate

Descripción general

Descripción

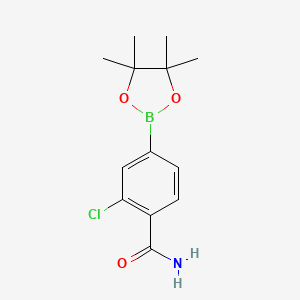

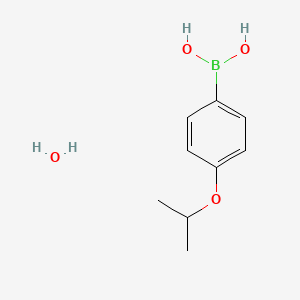

4-Isopropoxyphenylboronic acid, hydrate is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy and palladium-catalyzed oxidative cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-Isopropoxyphenylboronic acid, hydrate involves several processes. It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions .Molecular Structure Analysis

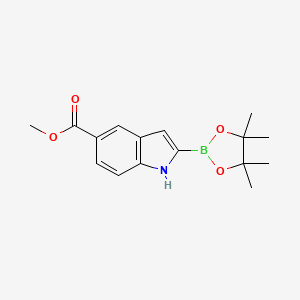

The molecular structure of 4-Isopropoxyphenylboronic acid, hydrate is C9H13BO3.H2O . The molecular weight is 198.03 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxyphenylboronic acid, hydrate include a molecular weight of 180.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is solid in form .Aplicaciones Científicas De Investigación

C9H13BO3.H2OC_9H_{13}BO_3.H_2OC9H13BO3.H2O

and a molecular weight of 198.03 .Synthesis of Glyco-Porphyrin Derivatives

This compound is used as a reactant in the microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives . These derivatives have shown in vitro photo-cytotoxicity, making them potential candidates for application in photodynamic therapy .

Palladium-Catalyzed Oxidative Cross-Coupling Reactions

4-Isopropoxyphenylboronic acid, hydrate is used in palladium-catalyzed oxidative cross-coupling reactions . This type of reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .

Ruthenium-Catalyzed Hydrogenation Reactions

This compound is also used in ruthenium-catalyzed hydrogenation reactions . These reactions are important in the production of a wide range of chemicals, including fuels, pharmaceuticals, and materials .

Safety and Handling

The compound is known to cause skin irritation, be harmful if swallowed, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . If swallowed or in contact with skin, it is advised to seek medical attention .

Physical and Chemical Properties

4-Isopropoxyphenylboronic acid, hydrate is a tan or white powder . and is typically stored in a glass bottle .

Commercial Availability

This compound is commercially available and is often used in research . It is typically sold in quantities of 1g .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to undergo nucleophilic addition reactions with water to form hydrates . This reaction is usually slow under neutral conditions but can be significantly increased through the addition of an acid or base as a catalyst .

Biochemical Pathways

It has been used as a reactant in various chemical reactions, including microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives, palladium-catalyzed oxidative cross-coupling reactions, and ruthenium-catalyzed hydrogenation reactions .

Pharmacokinetics

The properties of boronic acids, in general, suggest that they are readily absorbed and distributed in the body due to their small size and polarity .

Result of Action

It has been used as a reactant in the synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy .

Action Environment

The action of 4-Isopropoxyphenylboronic acid, hydrate can be influenced by various environmental factors. For instance, the rate of its reaction with water to form a hydrate can be significantly increased in the presence of an acid or base . Additionally, the stability of boronic acids can be affected by factors such as temperature, pH, and the presence of other reactive species .

Safety and Hazards

4-Isopropoxyphenylboronic acid, hydrate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including 4-Isopropoxyphenylboronic acid, hydrate, may have promising applications in medicinal chemistry in the future .

Propiedades

IUPAC Name |

(4-propan-2-yloxyphenyl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7,11-12H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOFEMDDNLFOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C)C)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681897 | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxyphenylboronic acid, hydrate | |

CAS RN |

1256355-64-2 | |

| Record name | Boronic acid, B-[4-(1-methylethoxy)phenyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)